Diterpeni colensano e clerodano

Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.

Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.

These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

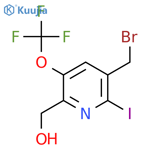

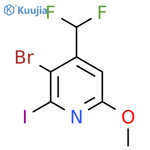

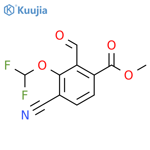

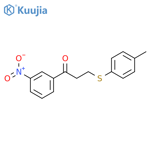

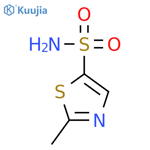

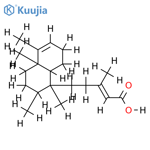

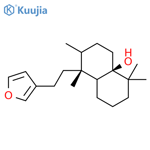

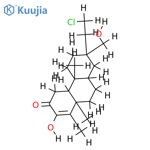

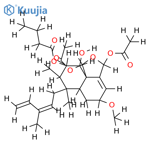

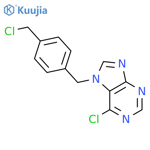

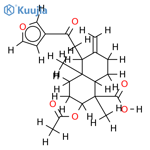

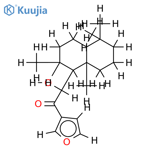

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

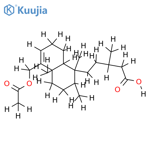

2beta-Hydroxyhautriwaic acid | 52210-14-7 | C20H28O5 |

|

13,14-Z-Kolavenin-saeure | 71135-33-6 | C20H32O2 |

|

Ambliol C | 93601-06-0 | C20H32O2 |

|

(ent-5alpha,15()-16-Chloro-3,15-dihydroxy-3-erythroxylen-2-one | 159690-14-9 | C20H31ClO3 |

|

N/A | 134174-73-5 | C29H42O9 |

|

N/A | 730980-77-5 | C20H30O3 |

|

3beta-acetoxy-15,16-epoxylabda-8(17),13(16),14-trien-18-oic acid | 79726-68-4 | C22H28O6 |

|

12-Ketone-(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-69-5 | C20H30O3 |

|

N/A | 132500-70-0 | C22H36O4 |

|

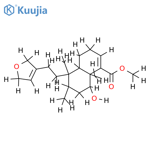

methyl 15,16-epoxy-6-alpha-hydroxycleroda-3,13-dien-18-oate | 904664-83-1 | C21H32O4 |

Letteratura correlata

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

Fornitori consigliati

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati